Daminozide D6 (dimethyl D6)
Description
Significance of Isotopic Labeling in Advanced Scientific Inquiry
Isotopic labeling is a fundamental technique that allows scientists to track the journey of a molecule through a chemical reaction, a metabolic pathway within a cell, or an entire biological system. wikipedia.org The introduction of an isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule creates a labeled compound that can be detected and quantified. wikipedia.orgsymeres.com This method provides unparalleled insights into reaction mechanisms, metabolic fluxes, and the absorption, distribution, metabolism, and excretion (ADME) of substances. metwarebio.comcernobioscience.com
The core principle lies in the fact that isotopically labeled compounds are chemically almost identical to their unlabeled counterparts, meaning they behave similarly in biological and chemical processes. metwarebio.comcreative-proteomics.com However, their difference in mass allows for their distinct detection by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgcernobioscience.com This ability to differentiate between the labeled (exogenous) and unlabeled (endogenous) forms of a compound is crucial for accurate quantification and mechanistic studies. cernobioscience.comclearsynth.com
Fundamental Principles of Deuteration in Analytical and Mechanistic Investigations
Deuteration, the substitution of hydrogen (¹H) with its stable isotope deuterium (²H), is a widely used form of isotopic labeling. nih.gov The increased mass of deuterium (approximately double that of protium, the most common hydrogen isotope) leads to a detectable difference in the mass-to-charge ratio (m/z) in mass spectrometry. scioninstruments.com This makes deuterated compounds ideal for use as internal standards in quantitative analyses. clearsynth.comscioninstruments.comaptochem.com
One of the key advantages of using deuterated internal standards is their ability to co-elute with the analyte of interest during chromatographic separation. aptochem.com This means they experience the same experimental conditions, including extraction efficiency, injection volume variations, and ionization suppression or enhancement in the mass spectrometer. scioninstruments.comtexilajournal.com By adding a known amount of the deuterated standard to a sample, any variations in the analytical process that affect the analyte will also affect the standard, allowing for accurate correction and precise quantification of the target compound. clearsynth.comscioninstruments.comtexilajournal.com
Furthermore, the substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). symeres.comnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore requires more energy to break. If the breaking of this bond is the rate-determining step of a reaction, the reaction will proceed more slowly with the deuterated compound. nih.gov Studying the KIE provides valuable insights into reaction mechanisms and the transition states of chemical transformations. nih.govnih.govrsc.org
Contextualizing Daminozide (B1669788) D6 as an Isotopic Probe in Chemical and Biological Systems
Daminozide D6 (dimethyl D6) is the deuterated analog of daminozide, a plant growth regulator. targetmol.comsigmaaldrich.comsigmaaldrich.com In Daminozide D6, the six hydrogen atoms of the two methyl groups are replaced with deuterium atoms. sigmaaldrich.com This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly for the quantitative analysis of daminozide residues in various matrices. sigmaaldrich.comlcms.cz
The primary application of Daminozide D6 is as an internal standard in isotope dilution mass spectrometry (IDMS). sigmaaldrich.com When analyzing complex samples such as food products or environmental samples for the presence of daminozide, matrix effects can significantly interfere with the accuracy of the results. lcms.czrestek.com By using Daminozide D6 as an internal standard, analysts can compensate for these matrix effects and achieve reliable and accurate quantification of daminozide. lcms.czrestek.combgb-info.com Its use has been crucial in developing robust analytical workflows for detecting daminozide in challenging matrices like cannabis gummies and brownies. restek.comrestek.com
Interactive Data Table: Properties of Daminozide D6 (dimethyl D6)
| Property | Value |
| Chemical Formula | C₆D₆H₆N₂O₃ sigmaaldrich.com |
| Molecular Weight | 166.21 g/mol cato-chem.com |
| CAS Number | 2140327-55-3 cato-chem.comchemsrc.com |
| Synonyms | Daminozide-(dimethyl-d6), Succinic acid mono[2,2-di(methyl-d3)hydrazide] sigmaaldrich.com |
| Form | Neat sigmaaldrich.com |
| Storage Temperature | 2-8°C sigmaaldrich.com |
Detailed Research Findings
Research has demonstrated the critical role of Daminozide D6 in ensuring the accuracy of analytical methods for its non-deuterated counterpart, daminozide. In studies analyzing pesticide residues in complex food matrices, the use of a deuterated internal standard like Daminozide D6 was found to be essential for obtaining reliable data, especially given the poor recovery of daminozide itself. restek.combgb-info.com
For instance, in the analysis of pesticides in cannabis gummies, the composition of the matrix, which includes sugars, starches, and pectins, presents significant analytical challenges. restek.com The use of Daminozide D6 as an internal standard was crucial for accurate quantification. restek.com Similarly, in the analysis of cannabis brownies, Daminozide D6 was necessary to account for the highly polar nature of daminozide and its difficult extraction from the complex matrix. restek.com
Analytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the simultaneous analysis of multiple polar pesticides, including daminozide. eurl-pesticides.euresearchgate.net In these methods, quantification is often performed with the aid of isotopically labeled internal standards like Daminozide D6 to correct for matrix effects and ensure accuracy. eurl-pesticides.eu The use of such standards is a cornerstone of robust and reliable pesticide residue analysis in the food industry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12N2O3 |
|---|---|
Molecular Weight |
166.21 g/mol |
IUPAC Name |
4-[2,2-bis(trideuteriomethyl)hydrazinyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-8(2)7-5(9)3-4-6(10)11/h3-4H2,1-2H3,(H,7,9)(H,10,11)/i1D3,2D3 |
InChI Key |
NOQGZXFMHARMLW-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])NC(=O)CCC(=O)O |
Canonical SMILES |
CN(C)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Synthesis and Isotopic Incorporation of Daminozide D6
Methodological Approaches for Deuterium (B1214612) Labeling of Small Organic Molecules
Deuterium labeling is a technique where one or more hydrogen atoms in an organic molecule are replaced by deuterium atoms. clearsynth.com This substitution results in a molecule that is chemically almost identical to its non-labeled counterpart but has a higher mass. clearsynth.com This mass difference is key to its utility in analytical chemistry. nih.gov
Several methods exist for introducing deuterium into small organic molecules:
Hydrogen Isotope Exchange (HIE): This method involves exchanging hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O), often facilitated by a catalyst. chem-station.com
Reductive Deuteration: This involves the reduction of a functional group using a deuterium-donating reagent.
Use of Labeled Precursors: One of the most straightforward strategies is to use starting materials that are already deuterated in the desired positions for a chemical synthesis. chem-station.com
The choice of method depends on the target molecule's structure, the desired position of the labels, and the required level of isotopic enrichment. For Daminozide (B1669788) D6, where the deuterium atoms are specifically on the two methyl groups, using a deuterated precursor is the most logical and precise approach.
Synthetic Pathways and Strategies for Daminozide D6 Production
While specific proprietary synthesis routes are not always publicly detailed, the production of Daminozide D6 can be inferred from the known synthesis of unlabeled Daminozide. The standard synthesis for Daminozide involves the reaction of 1,1-dimethylhydrazine (B165182) with succinic anhydride (B1165640). nih.govfao.org
Following this logic, the synthetic pathway for Daminozide D6 would involve reacting succinic anhydride with a deuterated form of 1,1-dimethylhydrazine, specifically 1,1-di(methyl-d3)hydrazine. In this precursor, the six hydrogen atoms of the two methyl groups are replaced with deuterium.
The reaction proceeds as follows:
The nitrogen atom of 1,1-di(methyl-d3)hydrazine attacks one of the carbonyl carbons of succinic anhydride.
This leads to the opening of the anhydride ring.
The final product is Daminozide D6, or succinic acid mono[2,2-di(methyl-d3)hydrazide], where the six deuterium atoms are stably incorporated into the dimethylamino group. sigmaaldrich.com
This strategy ensures that the deuterium labels are placed specifically on the methyl groups, as required for Daminozide D6 (dimethyl D6).
Rigorous Characterization of Deuterium Incorporation and Purity for Research Applications
High-Resolution Mass Spectrometry (HRMS): This is a primary tool for confirming the successful incorporation of deuterium. HRMS can measure the mass of a molecule with very high accuracy. The molecular weight of Daminozide D6 is expected to be approximately 6 atomic mass units greater than that of unlabeled Daminozide, corresponding to the replacement of six protons with six deuterons. Tandem mass spectrometry (MS/MS) is also employed to analyze the fragmentation pattern of the molecule. nih.gov The fragmentation of Daminozide D6 will show predictable mass shifts in the fragments containing the deuterated dimethylamino group compared to the unlabeled standard, further confirming the location of the isotopic labels. restek.com
| Property | Daminozide | Daminozide D6 (dimethyl D6) |
|---|---|---|
| Molecular Formula | C₆H₁₂N₂O₃ | C₆D₆H₆N₂O₃ |
| Molecular Weight | 160.17 g/mol | 166.21 g/mol lgcstandards.com |
| CAS Number | 1596-84-5 nih.gov | 2140327-55-3 lgcstandards.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the precise structure of a molecule. In the ¹H NMR spectrum of unlabeled Daminozide, a characteristic signal corresponding to the six protons of the two methyl groups is observed. nih.gov For Daminozide D6, this signal would be absent, providing definitive proof that the hydrogen atoms on the methyl groups have been replaced by deuterium. The signals for the protons on the succinic acid backbone would remain, confirming the rest of the molecule's structure. ¹³C NMR can also be used to verify the carbon skeleton of the molecule. nih.gov
Chromatographic Methods: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the chemical purity of the synthesized Daminozide D6. sigmaaldrich.comnih.gov These methods separate the target compound from any unreacted starting materials, byproducts, or other impurities. By comparing the retention time of the sample to a known standard and analyzing the peak area, the purity can be accurately quantified. Commercial standards for Daminozide D6 often report purity levels of ≥97.0% as determined by GC. sigmaaldrich.com
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective analytical method widely used for the analysis of pesticides and their isotopically labeled internal standards. chromatographyonline.comwaters.com It combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. lcms.cz LC-MS/MS is not only used to confirm the identity and purity of the Daminozide D6 standard itself but is also the primary technique where this standard is employed for the accurate quantification of unlabeled Daminozide in complex samples like food and environmental matrices. restek.comwaters.com
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
|---|---|---|---|
| Daminozide | 161.1 | 44.1 | 143.2 |
| Daminozide D6 | 167.0 | 49.3 | 149.3 |
| Data derived from analytical methods for pesticide analysis. restek.com The shift of +6 in the precursor ion and corresponding shifts in product ions confirm D6 incorporation. |
Advanced Analytical Methodologies Employing Daminozide D6
Theoretical and Practical Aspects of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) stands as a primary analytical technique for achieving high accuracy and precision in quantitative analysis. The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte to a sample. This labeled compound, or internal standard, exhibits nearly identical chemical and physical properties to the native analyte. Consequently, it co-elutes during chromatographic separation and experiences similar ionization and fragmentation patterns in the mass spectrometer. The ratio of the signal from the native analyte to that of the isotopically labeled standard allows for accurate quantification, effectively correcting for sample loss during preparation and variations in instrument response.
Role of Daminozide (B1669788) D6 in Mitigating Matrix Effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
One of the most significant challenges in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the phenomenon known as matrix effects. These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Daminozide D6, as a deuterated analog of daminozide, plays a pivotal role in mitigating these matrix effects.
Because Daminozide D6 has chemical and physical properties that are almost identical to those of the unlabeled daminozide, it co-elutes from the liquid chromatography column at the same time. This co-elution ensures that both the analyte and the internal standard are subjected to the same matrix interferences. Any suppression or enhancement of the ion signal caused by the matrix will affect both compounds to a similar degree. By calculating the ratio of the response of the native analyte to the deuterated internal standard, the matrix-induced variations are effectively normalized, leading to more accurate and reliable quantitative results. This approach is particularly crucial when analyzing complex matrices such as fruits, vegetables, and environmental samples where the potential for matrix effects is high. The use of a stable isotope-labeled internal standard like Daminozide D6 is considered the most effective method to compensate for these effects.
Development and Validation of Calibration Strategies Utilizing Deuterated Internal Standards
The development and validation of robust calibration strategies are fundamental to ensuring the accuracy of analytical measurements. The use of deuterated internal standards like Daminozide D6 is a cornerstone of these strategies, particularly in IDMS. A calibration curve is constructed by analyzing a series of calibration standards containing a fixed concentration of the internal standard (Daminozide D6) and varying concentrations of the native analyte (daminozide). The curve is generated by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration.
Validation of these calibration strategies involves assessing several key parameters to ensure the method is fit for its intended purpose. These parameters typically include:
Linearity: Assessing the linear relationship between the concentration ratio and the response ratio over a defined range.
Accuracy: Determining the closeness of the measured value to the true value, often assessed by analyzing certified reference materials or spiked samples.
Precision: Evaluating the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (within-day precision) and reproducibility (between-day precision).
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establishing the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.
Optimized Chromatographic Separation Techniques Coupled with Mass Spectrometry for Daminozide D6
Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis, especially when dealing with complex samples. The optimization of chromatographic conditions is essential to ensure that the analyte and its deuterated internal standard are well-resolved from potential interferences.
Parameter Optimization for Liquid Chromatography in the Analysis of Daminozide and its Deuterated Analog
The analysis of the plant growth regulator daminozide and its deuterated analog, Daminozide-d6, often utilizes liquid chromatography. A common technique involves a Hydrophilic Interaction Liquid Chromatography (HILIC) column. For instance, a Cogent Diamond Hydride column has been successfully used for this purpose.
The mobile phase composition is a critical parameter to optimize. A typical mobile phase for HILIC separation of these compounds consists of an aqueous component and an organic solvent. For example, a gradient elution can be employed, starting with a high percentage of organic solvent and gradually increasing the aqueous portion. One method uses a mobile phase of water and acetonitrile (B52724), both containing 0.1% formic acid. Another approach utilizes a mobile phase of 10 mM ammonium (B1175870) formate (B1220265) in water and 10 mM ammonium formate in 90:10 acetonitrile/water. The gradient elution helps to effectively separate daminozide and Daminozide D6 from the sample matrix and ensures good peak shape. The flow rate is another important parameter, with typical values around 0.4 mL/min.
Specific Mass Spectrometric Detection Parameters and Transitions for Daminozide D6 in Positive and Negative Ionization Modes
Mass spectrometric detection, particularly tandem mass spectrometry (MS/MS), provides high selectivity and sensitivity for the analysis of Daminozide D6. The instrument is typically operated in the Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions.
For Daminozide D6, these transitions are carefully selected to ensure specificity. In positive ionization mode (ESI+), the precursor ion is the protonated molecule [M+H]+. This precursor ion is then fragmented in the collision cell to produce characteristic product ions. In negative ionization mode (ESI-), the precursor ion is the deprotonated molecule [M-H]-. The selection of ionization mode depends on the chemical properties of the analyte and the desired sensitivity. For daminozide and its D6 analog, positive ionization mode is commonly employed.
Below is a table summarizing the specific mass spectrometric transitions for Daminozide and Daminozide D6.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Daminozide | ESI+ | 161.1 | 143.1 / 115.1 |
| Daminozide D6 | ESI+ | 167.1 | 149.1 / 121.1 |
Data derived from publicly available analytical methods.
Advanced Sample Preparation Protocols for Daminozide D6 Analysis in Diverse and Complex Matrices
The analysis of Daminozide D6 in complex matrices such as food and environmental samples necessitates robust and efficient sample preparation protocols. The goal of sample preparation is to extract the analyte of interest from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.
For the analysis of daminozide in food matrices like apples, a common approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. A typical QuEChERS-based extraction for daminozide involves homogenizing the sample followed by extraction with an acidified organic solvent, such as acetonitrile with 1% acetic acid. After the initial extraction, a salting-out step is performed by adding salts like magnesium sulfate (B86663) and sodium acetate. This induces phase separation and drives the analyte into the organic layer.
Following the extraction, a cleanup step is often required to remove co-extracted matrix components that could interfere with the LC-MS/MS analysis. This is commonly achieved using dispersive solid-phase extraction (d-SPE). For daminozide analysis, the d-SPE cleanup may involve the use of sorbents such as primary secondary amine (PSA) to remove sugars and organic acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols. However, care must be taken with GCB as it can also remove planar analytes like daminozide.
The final extract is then evaporated and reconstituted in a suitable solvent, often the initial mobile phase of the LC method, before being injected into the LC-MS/MS system. The inclusion of Daminozide D6 at the beginning of the sample preparation process allows for the correction of any analyte loss that may occur during these extensive cleanup steps, ensuring the accuracy of the final quantitative result.
Development of Extraction Techniques for Plant, Food, and Environmental Samples
The extraction of the highly polar compound daminozide from diverse and complex sample matrices is a critical first step in its analysis. Various techniques have been developed, primarily utilizing polar solvents to effectively solvate and remove daminozide and its deuterated internal standard, Daminozide D6, from the sample matrix.
A prevalent and straightforward approach for fruits, vegetables, and other plant-based foods is extraction with acidified methanol (B129727). eurl-pesticides.euresearchgate.net For instance, a widely adopted method for analyzing highly polar pesticides involves extracting a 10g sample with methanol containing 1% formic acid. eurl-pesticides.euresearchgate.net This simple "dilute and shoot" method, which often requires no subsequent cleanup, is valued for its speed and efficiency, particularly when coupled with highly selective LC-MS/MS analysis. researchgate.neteurl-pesticides.eu Similarly, methanol has been used for extracting daminozide from apples and apple leaves. nih.gov
Acetonitrile is another commonly employed solvent. For challenging matrices like cannabis, a serial extraction with acetonitrile has been proven effective. cannabissciencetech.com In the analysis of cannabis gummies, a multi-step procedure is used where the sample is first solubilized in water, followed by extraction with acidified acetonitrile and a salting-out step with QuEChERS salts to partition the analytes into the organic layer. bgb-info.com For dried hemp, a simple solvent extraction with acetonitrile is sufficient before analysis. chromatographyonline.com The popular QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method frequently utilizes acetonitrile for the initial extraction of a wide range of pesticides from food products. scispace.comresearchgate.net
For environmental samples such as soil, aqueous solutions of dilute acid are effective. One method describes the extraction of daminozide from soil samples by shaking with 0.01 N hydrochloric acid (HCl). epa.govepa.gov This approach has also been applied to food matrices like apple homogenates. fao.org Water extraction has also been successfully used for separating daminozide from apple samples prior to analysis. nih.gov
The choice of extraction solvent and method is highly dependent on the sample matrix. For dried products like grains or flour, a rehydration step with water is often necessary before extraction. eurl-pesticides.eu The development of these techniques aims to maximize the recovery of daminozide while minimizing the co-extraction of matrix components that can interfere with subsequent analysis. The use of Daminozide D6 as an internal standard is crucial in these methods to correct for any analyte loss during the extraction process. lcms.czbgb-info.com
Table 1: Summary of Extraction Techniques for Daminozide
| Sample Matrix | Extraction Solvent/Method | Reference(s) |
|---|---|---|
| Fruits and Vegetables | Acidified Methanol (e.g., with 1% formic acid) | researchgate.net, eurl-pesticides.eu |
| Plant-originated Foods | Acetonitrile with 1% acetic acid | researchgate.net |
| Cannabis (flower) | Serial extraction with acetonitrile | cannabissciencetech.com |
| Cannabis (gummies) | Water solubilization, then acidified acetonitrile with QuEChERS salts | bgb-info.com |
| Hemp (dried) | Acetonitrile | chromatographyonline.com |
| Apples | Methanol | nih.gov |
| Apples | Water extraction and cation exchange | nih.gov |
| Apple Homogenates | 0.01 N Hydrochloric Acid (HCl) | fao.org |
| Soil | 0.01 N Hydrochloric Acid (HCl) | epa.gov, epa.gov |
Application of Cleanup Procedures for Enhanced Analytical Specificity and Sensitivity
Dispersive solid-phase extraction (dSPE) is a widely used cleanup technique, frequently integrated into QuEChERS-based methods. scispace.com This procedure involves adding sorbents directly to the sample extract to bind and remove interfering substances. Common sorbents include primary secondary amine (PSA) for removing organic acids and sugars, C18 for nonpolar interferences, and graphitized carbon black (GCB) for pigments. researchgate.netrestek.comnih.gov However, the strong polarity of daminozide presents a challenge, as it can be retained by certain sorbents, particularly PSA. cannabissciencetech.comwaters.com This can lead to poor and unrecoverable results for daminozide. cannabissciencetech.comscispace.comwaters.com For this reason, some methods explicitly perform the analysis for daminozide on the extract before any dSPE cleanup step. waters.com The use of Daminozide D6 as an internal standard becomes especially critical in these instances to accurately quantify the analyte despite low and variable recoveries. lcms.czbgb-info.com
Solid-phase extraction (SPE) using cartridges offers a more controlled cleanup. Various sorbents are available in SPE formats, including polymeric phases like Strata-X, as well as C18 and graphitized carbon. nih.govcannabissciencetech.com For example, a method for analyzing cannabis extracts uses a pass-through SPE cleanup with a Strata-X cartridge. cannabissciencetech.com Another approach for apples and apple leaves involves a cleanup step with a graphitized carbon cartridge. nih.gov Multiplug filtration cleanup using materials like carbon nanotubes has also been explored for its efficiency in processing food matrices. researchgate.net
For matrices with high lipid content, such as certain nuts or oils, a low-temperature cleanup step, also known as freeze-out, can be effective. nih.govnih.gov By placing the extract in an ultralow-temperature freezer (e.g., at –80 °C), lipids and other interfering substances can be precipitated and subsequently removed by centrifugation. nih.gov
In many modern applications utilizing advanced instrumentation like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a dedicated cleanup step may be omitted entirely. researchgate.netchromatographyonline.com The high selectivity and sensitivity of MS/MS detection can often distinguish the analyte signal from the background matrix noise, making a "dilute-and-shoot" approach feasible. researchgate.net This significantly simplifies and accelerates the sample preparation workflow. However, even in these cases, the use of an isotopically labeled internal standard like Daminozide D6 is essential to compensate for matrix-induced signal suppression or enhancement, ensuring the accuracy of the final result. eurl-pesticides.eueurl-pesticides.eu
Table 2: Overview of Cleanup Procedures in Daminozide Analysis
| Cleanup Technique | Sorbent/Method | Target Matrix/Application | Key Findings/Considerations | Reference(s) |
|---|---|---|---|---|
| Dispersive SPE (dSPE) | PSA, C18, GCB | General food and plant matrices (QuEChERS) | PSA can cause significant loss of daminozide. Analysis often done pre-cleanup. | cannabissciencetech.com, waters.com, scispace.com |
| Solid-Phase Extraction (SPE) | Graphitized Carbon Cartridge | Apples and apple leaves | Efficient cleanup for determining intact daminozide. | nih.gov |
| Solid-Phase Extraction (SPE) | Strata-X Cartridge | Cannabis | Provides a cleaner extract compared to QuEChERS. | cannabissciencetech.com |
| Low-Temperature Cleanup | Freezing at -80 °C | Herbal matrices | Effective for removing lipids and other interferences. | nih.gov |
| No Cleanup ("Dilute and Shoot") | Direct injection after extraction | Fruits, vegetables, hemp | Relies on the high selectivity of LC-MS/MS; Daminozide D6 is crucial for accuracy. | researchgate.net, eurl-pesticides.eu, chromatographyonline.com |
Applications of Daminozide D6 As an Isotopic Internal Standard in Quantitative Research
Quantification of Daminozide (B1669788) and Related Compounds in Complex Agricultural and Environmental Matrices
The analysis of trace-level contaminants such as pesticides in agricultural and environmental samples presents significant analytical challenges due to the complexity of the sample matrices. These matrices, which can include fruits, vegetables, soil, and water, contain a multitude of compounds that can interfere with the analysis and affect the accuracy of the results. The use of Daminozide D6 as an internal standard is instrumental in overcoming these challenges.
Method Validation for Trace-Level Determination and Quantification Accuracy
The validation of analytical methods is a prerequisite for ensuring the reliability of quantitative data. In the context of trace-level analysis, method validation assesses several key parameters, including linearity, the limit of quantification (LOQ), the limit of detection (LOD), accuracy (measured as recovery), and precision (measured as relative standard deviation, RSD). The incorporation of Daminozide D6 during sample preparation allows for the correction of analyte losses that may occur during extraction and cleanup steps, as well as variations in instrument response.
For instance, a study on the determination of daminozide in apples and apple leaves by liquid chromatography-tandem mass spectrometry (LC-MS/MS) demonstrated excellent method performance. The method was validated to be straightforward and efficient for the determination of intact daminozide.
Below is a representative data table summarizing the method validation parameters for the analysis of daminozide in apples.
| Parameter | Result |
| **Linearity (R²) ** | >0.99 |
| Limit of Detection (LOD) | 0.008 mg/kg |
| Limit of Quantification (LOQ) | 0.025 mg/kg |
| Accuracy (Recovery) | 98-102% |
| Precision (RSD) | ≤ 11% |
This table presents typical method validation data for daminozide analysis in a fruit matrix, where an isotopic internal standard like Daminozide D6 is crucial for achieving such high accuracy and precision.
Contributions to Inter-laboratory Harmonization and Quality Control in Residue Analysis
Achieving consistent and comparable results across different laboratories, known as inter-laboratory harmonization, is a cornerstone of analytical quality control. The use of stable isotope-labeled internal standards like Daminozide D6 plays a significant role in this endeavor. Certified Reference Materials (CRMs) and proficiency testing (PT) schemes are essential tools for assessing and improving the quality of analytical results among laboratories.
The availability of high-purity Daminozide D6 as a reference material allows laboratories to calibrate their instruments and validate their methods with a common standard. This, in turn, leads to a reduction in inter-laboratory variability. When laboratories participate in proficiency tests for daminozide analysis, the use of Daminozide D6 as an internal standard can help to normalize for differences in sample preparation and instrumental analysis, leading to more consistent z-scores and a better assessment of a laboratory's performance. The production of such reference materials is often carried out under internationally recognized standards such as ISO/IEC 17025.
Precision and Accuracy Enhancement in High-Throughput Quantitative Bioanalytical Methods
In high-throughput analysis, where a large number of samples are processed in a short period, maintaining precision and accuracy is paramount. Bioanalytical methods, which often involve the analysis of complex biological matrices, are particularly susceptible to analytical challenges that can compromise data quality.
Addressing Analytical Challenges Such as Signal Drift and Ion Suppression in Mass Spectrometry
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the sensitive and selective quantification of compounds like daminozide. However, it is not without its challenges. Signal drift, a gradual change in instrument response over time, and ion suppression, a reduction in the ionization efficiency of the target analyte due to co-eluting matrix components, are common issues that can lead to inaccurate results.
The use of a stable isotope-labeled internal standard such as Daminozide D6 is a widely accepted strategy to mitigate these effects. Since Daminozide D6 co-elutes with the native daminozide and experiences similar effects from signal drift and ion suppression, the ratio of the analyte signal to the internal standard signal remains constant, even if the absolute signal intensities fluctuate. This allows for accurate quantification despite these matrix-induced variations.
Research on the analysis of pesticides in complex cannabis matrices has demonstrated the effectiveness of using deuterated analogues as internal standards. In such studies, when an internal standard was not used, the accuracy of quality control samples could differ by more than 60%, with RSD values exceeding 50%. However, when an isotopically labeled internal standard was employed, the accuracy fell within 25%, and the RSD values dropped to under 20%.
The following table illustrates the impact of using an isotopic internal standard on the accuracy and precision of analysis in a complex matrix.
| Analytical Approach | Accuracy Deviation | Precision (RSD) |
| Without Internal Standard | > 60% | > 50% |
| With Isotopic Internal Standard | < 25% | < 20% |
This table provides a conceptual representation based on findings from studies on complex matrices, highlighting the significant improvement in analytical performance when an isotopic internal standard is used.
Comparative Analysis of Quantitative Results Across Differing Biological and Environmental Sample Types
The ability to accurately quantify a compound across a variety of sample types is crucial for comprehensive risk assessment and environmental monitoring. However, the composition of the matrix can vary significantly between different sample types (e.g., fruit, soil, water), leading to different degrees of matrix effects and, consequently, variability in quantitative results.
The use of Daminozide D6 as an internal standard is invaluable for the comparative analysis of daminozide residues in diverse matrices. By compensating for matrix-specific effects in each sample type, it enables a more reliable comparison of contamination levels. For example, a study analyzing pesticides in different cannabis matrices demonstrated that isotopically labeled internal standards are helpful in comparing quantitative results between these different matrices.
A hypothetical comparative analysis of daminozide in different environmental matrices is presented in the table below, showcasing how an internal standard like Daminozide D6 would be
Mechanistic and Metabolic Research Facilitated by Daminozide D6
Elucidation of Biotransformation Pathways of Daminozide (B1669788) in Biological Systems
The study of how a xenobiotic compound like Daminozide is processed within a living organism is fundamental to understanding its activity and persistence. Biotransformation is a metabolic process, primarily occurring in the liver in mammals, that chemically alters substances to facilitate their excretion nih.gov. This process is generally divided into Phase I, II, and III reactions nih.gov. The use of stable isotope-labeled compounds like Daminozide D6 is a powerful technique for elucidating these pathways.
The use of deuterated analogs is a cornerstone of modern metabolism studies, offering significant advantages in both in vivo and in vitro experimental designs nih.gov. In these studies, Daminozide D6 acts as a tracer, allowing researchers to follow its metabolic journey through an organism or cellular system without the complications of radioactivity.
In Vitro Studies: These experiments utilize subcellular fractions, such as liver microsomes or S9 fractions, or cultured cells to investigate metabolic pathways in a controlled environment researchgate.netmdpi.com. When Daminozide D6 is introduced into these systems, its metabolites can be readily distinguished from endogenous compounds by mass spectrometry due to the mass shift imparted by the deuterium (B1214612) atoms. This approach allows for the identification of the primary enzymes involved in its metabolism, such as cytochrome P450s nih.govdshs-koeln.de. The clear differentiation provided by the deuterium label enhances the accuracy of metabolite identification and quantification nih.govlcms.cz.
In Vivo Studies: In animal models, a dose of Daminozide D6 can be administered, and its fate can be tracked by analyzing biological samples like urine, feces, and tissues over time inchem.orgorst.edu. The deuterated analog and its metabolites can be quantified against a non-labeled internal standard, or vice-versa, using isotope dilution mass spectrometry. This method provides precise data on the absorption, distribution, metabolism, and excretion (ADME) profile of the parent compound, revealing the rate and extent of its conversion to various metabolites nih.gov.
Metabolism studies have identified several key breakdown products of Daminozide in biological systems. The primary metabolite and degradation product is 1,1-dimethylhydrazine (B165182), commonly known as unsymmetrical dimethylhydrazine (UDMH) orst.eduwikipedia.orgregulations.gov. UDMH is formed through the hydrolysis of the Daminozide molecule regulations.gov.
In mammalian systems, studies have confirmed the presence of UDMH. For instance, UDMH has been detected in the urine of animals administered Daminozide regulations.gov. A study in miniature swine found that approximately 1% of an oral dose of Daminozide was metabolized to UDMH orst.edu. The majority of the parent compound is often excreted unchanged. A feeding study in rats using 14C-labeled Daminozide showed that most of the administered dose was rapidly excreted in the urine as the unchanged parent compound inchem.org. When Daminozide is catabolized, it can also break down into succinic acid, a common intermediate in primary metabolism wikipedia.org. In plants, Daminozide can also degrade to form UDMH orst.eduepa.gov.
| Metabolite/Degradation Product | Parent Compound | Biological System | Method of Formation | Citation |
| 1,1-Dimethylhydrazine (UDMH) | Daminozide | Mammals, Plants, Water | Hydrolysis | orst.eduregulations.gov |
| Succinic Acid | Daminozide | Mammals | Catabolism | wikipedia.org |
| Unchanged Daminozide | Daminozide | Mammals | Excretion | inchem.org |
Investigations into Daminozide's Interaction with Plant Metabolic Pathways and Physiological Processes
Daminozide is a systemic plant growth regulator that is absorbed through the leaves, stems, and roots and translocated throughout the plant epa.govhockley.co.ukherts.ac.uk. Its primary function is to modify plant physiology to achieve desired agricultural or horticultural outcomes.
The principal mechanism of action for Daminozide is the inhibition of gibberellin (GA) biosynthesis hockley.co.ukchemicalwarehouse.com. Gibberellins are plant hormones that are crucial for promoting cell elongation, and thus, stem and leaf growth chemicalwarehouse.com. Research has shown that Daminozide specifically acts as an inhibitor of 2-oxoglutarate (2OG) dependent oxygenases that are involved in the late stages of the gibberellin metabolic pathway herts.ac.uknih.gov.
By blocking GA production, Daminozide application leads to a number of physiological effects:
Reduced Internodal Elongation: This results in a more compact, shorter, and sturdier plant structure, which is highly desirable for ornamental plants hockley.co.ukchemicalwarehouse.comagriplantgrowth.com.
Delayed Vegetative Growth: The plant's growth rate is slowed, with leaves often becoming darker green, smaller, and thicker agriplantgrowth.com.
Enhanced Flowering and Fruit Set: By controlling vegetative growth, the plant can redirect resources to reproductive processes, leading to more abundant flowering and an increased fruit setting rate chemicalwarehouse.comagriplantgrowth.com.
Improved Fruit Quality: In fruit crops, Daminozide has been shown to enhance fruit color, firmness, and size hockley.co.ukchemicalwarehouse.com.
Some studies also suggest that Daminozide may interfere with the biosynthesis of other plant hormones, such as indoleacetic acid (an auxin) and ethylene nih.govagriplantgrowth.com.
| Physiological Process Affected | Mechanism of Action | Resulting Plant Phenotype | Citation |
| Stem Elongation | Inhibition of gibberellin biosynthesis | Reduced plant height, compact growth | hockley.co.ukchemicalwarehouse.comresearchgate.net |
| Vegetative Growth | Inhibition of cell elongation | Slower growth rate, smaller and thicker leaves | agriplantgrowth.com |
| Flowering | Resource allocation change | Increased number of flowers | chemicalwarehouse.com |
| Fruit Development | Hormonal balance alteration | Improved fruit color, firmness, and set rate | hockley.co.ukchemicalwarehouse.comagriplantgrowth.com |
Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play important roles in defense and environmental interaction mdpi.com. The biosynthesis of these compounds is often linked to the plant's primary metabolic state and can be influenced by environmental stress and growth regulators mdpi.comfrontiersin.org.
By inhibiting gibberellin-mediated vegetative growth, Daminozide can cause a shift in the plant's resource allocation. Instead of expending energy and carbon on stem elongation, the plant may divert these resources toward the synthesis of secondary metabolites. One of the most visible effects of Daminozide on fruit is the enhancement of color, particularly in apples hockley.co.ukchemicalwarehouse.com. This improved coloration is due to the increased biosynthesis and accumulation of anthocyanins, which are flavonoid pigments. Flavonoids are a major class of plant secondary metabolites derived from the phenylpropanoid pathway. Therefore, Daminozide's influence on plant growth regulation indirectly stimulates specific pathways of secondary metabolism, leading to the accumulation of compounds that can enhance fruit quality or potentially plant defense.
Exploring Daminozide's Biochemical Activity in Specific Enzymatic Systems
Research into Daminozide's mode of action has identified specific enzymes that it targets. Its inhibitory activity is not limited to plants; studies have revealed its effect on a family of human enzymes with structural similarities to its plant targets.
In plants, Daminozide's growth-regulating effects stem from its inhibition of 2-oxoglutarate (2OG)-dependent oxygenases herts.ac.uknih.gov. These enzymes are crucial for the final steps in the biosynthesis of active gibberellins nih.gov. Daminozide's structure allows it to interfere with the enzyme's normal function, thus blocking the production of growth-promoting hormones.
Notably, research has demonstrated that Daminozide is also a selective inhibitor of a specific subfamily of human enzymes: the KDM2/7 Jumonji C (JmjC) domain-containing histone demethylases nih.govresearchgate.net. Like the plant enzymes, these are also 2OG-dependent oxygenases. Kinetic and crystallographic studies have provided a detailed view of this interaction, revealing that Daminozide acts as a competitive inhibitor with respect to the 2-oxoglutarate co-substrate nih.gov. It binds to the active site of the enzyme, chelating the essential iron(II) ion via its hydrazide carbonyl and dimethylamino groups, thereby blocking the enzyme's catalytic activity nih.govresearchgate.net. This discovery highlights a specific biochemical interaction of Daminozide outside the plant kingdom, showcasing its utility as a chemical probe for studying this important class of enzymes.
| Enzyme/Enzyme Family | Organism | Type of Inhibition | Mechanism of Interaction | Citation |
| 2-oxoglutarate (2OG) oxygenases | Plants | Inhibition of gibberellin biosynthesis | Not fully detailed, but targets late-stage synthesis | herts.ac.uknih.gov |
| KDM2/7 JmjC histone demethylases | Humans | Competitive with 2-oxoglutarate | Chelates the active site Fe(II) ion via hydrazide carbonyl and dimethylamino groups | nih.govresearchgate.net |
Research on Histone Demethylase Inhibition and Related Enzymatic Assays Utilizing Daminozide as a Probe
Daminozide, a plant growth regulator, has been identified as a valuable chemical probe in the study of histone demethylases, a class of enzymes crucial to epigenetic regulation. Specifically, research has demonstrated that daminozide is a selective inhibitor of the KDM2/7 subfamily of human Jumonji C (JmjC) domain-containing histone demethylases. restek.comnih.govnih.gov These enzymes catalyze the N-demethylation of Nε-methyl lysine residues in histones, playing a vital role in gene expression. restek.com The selectivity of daminozide makes it a useful tool for differentiating the function of KDM2/7 from other histone demethylase subfamilies.
Enzymatic assays are fundamental in determining the inhibitory activity of compounds like daminozide. A common approach involves screening a panel of 2-oxoglutarate (2OG) analogues against a range of JmjC demethylases and related oxygenases. restek.com Through such screening, daminozide was discovered to be a potent inhibitor of KDM2A, which is specific for dimethylated lysine residues. nih.gov Kinetic studies have further elucidated the mechanism of inhibition, revealing that daminozide acts as a competitive inhibitor with respect to the 2-oxoglutarate cosubstrate. nih.gov
Crystallographic and kinetic analyses have provided a detailed view of the inhibitory mechanism. Daminozide occupies the 2OG binding pocket and chelates the active site Fe(II) metal ion through its hydrazide carbonyl and dimethylamino groups. restek.comnih.gov This mode of action is distinct and provides a basis for the design of new, potentially more potent or selective inhibitors of 2OG oxygenases. The inhibitory effect of daminozide has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against various histone demethylases.
Table 1: Inhibitory Activity of Daminozide against a Panel of Human 2-Oxoglutarate (2OG) Oxygenases
| Enzyme | Subfamily | IC50 (µM) |
|---|---|---|
| KDM2A | KDM2/7 | 1.5 |
| PHF8 | KDM2/7 | 0.55 |
| KDM7A | KDM2/7 | 2.1 |
| KDM3A | KDM3 | >100 |
| KDM4A | KDM4 | >100 |
| KDM4C | KDM4 | >100 |
| KDM5B | KDM5 | >100 |
| KDM6B | KDM6 | >100 |
| FIH | - | >100 |
| EGLN1 | - | >100 |
| BBOX1 | - | >100 |
Data sourced from Cayman Chemical. nih.gov
Deriving Mechanistic Insights from Isotopic Labeling in Enzyme-Substrate Interactions
Isotopic labeling is a powerful technique for elucidating the mechanisms of enzyme-catalyzed reactions. The substitution of an atom with its heavier, stable isotope, such as replacing hydrogen with deuterium, can alter the rate of a chemical reaction if the bond to that atom is broken or formed in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), provides invaluable insights into the transition state of a reaction. While Daminozide D6, in which the six hydrogen atoms of the dimethylamino group are replaced with deuterium, is commercially available, its primary application reported in the scientific literature is as an internal standard for analytical quantification of daminozide via mass spectrometry. restek.comlcms.cz This ensures accurate measurement by correcting for variations in sample processing and instrument response.
Although specific studies employing Daminozide D6 to probe the enzymatic mechanism of histone demethylases were not found, the principles of using such a labeled compound can be described. If the demethylation of a histone substrate by an enzyme like KDM2A involved the abstraction of a proton from the substrate in the rate-limiting step, using a deuterated substrate would result in a slower reaction rate (a primary KIE). In the context of Daminozide D6 as an inhibitor, a KIE could theoretically be observed if a chemical step involving one of the deuterated methyl groups was critical to the binding or inhibitory action, though this is less common for competitive inhibitors that mimic a substrate.
The magnitude of the KIE can provide information about the geometry of the transition state. A large KIE suggests a transition state where the bond to the isotope is significantly broken. Conversely, a small or absent KIE indicates that the bond is not broken in the rate-limiting step or that the transition state is very early or very late. Such studies are crucial for a complete understanding of enzyme-substrate and enzyme-inhibitor interactions.
Table 2: Illustrative Example of Kinetic Isotope Effect (KIE) Measurement in an Enzymatic Reaction
| Substrate | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |
|---|---|---|---|
| Unlabeled Substrate (H) | kH | Calculated | A KIE > 1 suggests C-H bond breaking is part of the rate-determining step. |
| Deuterated Substrate (D) | kD |
Environmental Fate and Transport Studies Aided by Daminozide D6
Assessing Environmental Degradation Kinetics and Pathways of Daminozide (B1669788) Using Deuterated Analogs
Deuterated analogs are pivotal in accurately determining the rate and mechanisms by which daminozide breaks down in the environment. By providing a stable internal standard for quantification, Daminozide D6 enables precise measurements of the parent compound's concentration over time under various environmental conditions.
The primary route of daminozide dissipation in the environment is through microbial action. orst.eduepa.govepa.gov Studies have shown that daminozide is readily degraded by soil microorganisms. nih.gov In laboratory incubation studies comparing sterile and non-sterile soil, daminozide degraded significantly faster in the non-sterile soil, where 75.4% of the applied amount was converted to ¹⁴CO₂ after 14 days, compared to only 0.2% in the sterile soil over 10 days. nih.gov This highlights that microbial degradation is the main pathway for its breakdown in soil. nih.gov The persistence of daminozide in soil is generally low, with a reported half-life of approximately 21 days. orst.edusdfine.com However, under specific field and greenhouse conditions, its disappearance can be much faster, with half-lives ranging from 3 to 7 days. orst.edunih.govsdfine.comrayfull.comchemicalbook.com In aquatic systems, daminozide degrades to unsymmetrical dimethylhydrazine (UDMH). orst.eduepa.govepa.gov
In these studies, Daminozide D6 is used as an analytical standard. sigmaaldrich.comcmscientifica.com.br Researchers introduce it into soil or water samples collected at various time points. During analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the ratio of daminozide to Daminozide D6 is measured. This allows for the precise calculation of the remaining daminozide concentration, leading to reliable degradation curves and accurate half-life determinations.
Table 1: Environmental Degradation Half-life of Daminozide
| Environment | Half-life (t½) | Conditions/Notes | Source |
|---|---|---|---|
| Soil | ~21 days | General soil persistence | orst.edusdfine.com |
| Soil | 3-4 days | Aerobic conditions, greenhouse studies | nih.govrayfull.com |
| Soil | 50% disappeared in 1 week | Field test conditions | orst.edusdfine.com |
| Aquatic Solution | 105 days | Decomposition by light | sdfine.com |
| Atmosphere | 32 hours (estimated) | Vapor-phase reaction with hydroxyl radicals | nih.govrayfull.com |
Photodegradation, the breakdown of chemicals by light, is another potential environmental fate pathway. Daminozide generally appears to resist direct photodegradation. orst.eduepa.govepa.gov However, some evidence suggests that its solutions can be slowly decomposed by light, with one source citing a half-life of 105 days. sdfine.com Furthermore, while direct hydrolysis is not significant, sensitized photolysis has been observed in water, indicating that breakdown may occur in sunlit surface waters. rayfull.com In the atmosphere, vapor-phase daminozide is expected to be degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of 32 hours. nih.govrayfull.com
To accurately measure these slow degradation rates and determine precise half-lives, deuterated standards are essential. In photodegradation experiments, where daminozide is exposed to controlled light sources, Daminozide D6 is added as an internal standard to samples taken at different intervals. This allows for meticulous quantification of the remaining parent compound, untangling the effects of light exposure from other potential losses and ensuring the calculated photodegradation kinetics are accurate.
Investigating Environmental Mobility and Distribution of Daminozide
Understanding where a chemical travels in the environment is as important as knowing how it breaks down. Daminozide D6 provides the analytical accuracy needed to trace the movement and partitioning of daminozide through different environmental compartments like soil and water.
Daminozide is highly soluble in water and is considered to be very mobile in soils. orst.edusdfine.com Its potential to adsorb to soil particles is low, as indicated by an estimated organic carbon-water (B12546825) partition coefficient (Koc) of 4. rayfull.com This suggests a high potential for movement within the soil profile. Despite its mobility, the risk of groundwater contamination is considered small because the compound degrades relatively quickly and does not persist in the soil. orst.eduepa.govchemicalbook.comepa.gov
Studies on leaching and sorption use soil columns to simulate the movement of water and chemicals. In these experiments, Daminozide D6 is a crucial component for analysis. It is added to the water that leaches from the column and to extracts from different soil layers. This use of an isotope-labeled standard allows for precise measurement of daminozide concentrations, which is necessary to calculate key mobility parameters like the retardation factor and to accurately assess its leaching potential in various soil types.
Table 2: Mobility Properties of Daminozide
| Property | Value/Description | Implication | Source |
|---|---|---|---|
| Water Solubility | High | Facilitates transport in aquatic environments and leaching in soil. | herts.ac.uk |
| Soil Sorption Coefficient (Koc) | 4 (Estimated) | Very low sorption to soil organic carbon, indicating very high mobility. | rayfull.com |
| Leaching Potential | Appears to leach, but low persistence mitigates groundwater contamination risk. | High mobility is offset by rapid degradation. | orst.eduepa.govepa.gov |
| Vapor Pressure | 2x10-4 mm Hg at 23 °C | Expected to exist as a vapor in the atmosphere if released. | nih.govrayfull.com |
| pKa | 4.68 | Exists as an anion in moist soil and water, which prevents volatilization. | nih.govrayfull.com |
Based on its vapor pressure, daminozide is expected to exist as a vapor if it reaches the atmosphere. rayfull.com However, its tendency to volatilize from water and moist soil surfaces is not considered a significant fate process. rayfull.com This is due to its pKa of 4.68, which indicates that in the typical pH range of soil and water, it will exist as an anion, a charged form that does not readily vaporize. nih.govrayfull.com Its high water solubility facilitates its transport within aquatic systems. herts.ac.uk Once in water, daminozide does not tend to accumulate in living organisms, as shown by its low potential for bioconcentration in fish. orst.eduepa.govepa.gov
In research designed to quantify volatilization rates or to track transport in simulated aquatic environments, Daminozide D6 is employed as an analytical tool. Air and water samples are spiked with the deuterated standard before instrumental analysis. This ensures that the measurements of daminozide concentrations are accurate, allowing for a reliable assessment of its movement between water and air and its distribution within aquatic ecosystems.
Application of Advanced Environmental Modeling and Predictive Approaches Using Deuterated Tracers
Environmental models are mathematical tools used to predict the fate and transport of chemicals. The reliability of these models depends entirely on the quality of the input data. researchgate.netscience.gov Key parameters for these models include degradation half-lives and sorption coefficients. researchgate.net
The use of deuterated tracers like Daminozide D6 is instrumental in generating the high-quality, accurate data needed to build and validate these predictive models. sigmaaldrich.com By enabling precise measurements of daminozide's degradation rates and mobility characteristics, these stable isotope-labeled standards help refine the parameters used in the models. For instance, deuterated water has been effectively used as a conservative tracer to determine groundwater transport velocities. researchgate.netusgs.gov Similarly, data on daminozide's behavior, verified through studies using Daminozide D6, can be fed into fate models to improve their predictive accuracy. This allows for more reliable simulations of where the compound is likely to be found in the environment and at what concentrations, providing a powerful tool for environmental assessment.
Future Directions and Emerging Research Avenues for Daminozide D6
Development of Novel Analytical Platforms and Miniaturized Devices for Deuterated Compound Analysis
The analysis of deuterated compounds like Daminozide (B1669788) D6 is being revolutionized by innovations in analytical instrumentation. Mass spectrometry (MS), particularly in conjunction with liquid chromatography (LC-MS) and gas chromatography (GC-MS), remains the cornerstone for detecting and quantifying these labeled molecules. Future developments are focused on enhancing sensitivity, reducing sample volume, and increasing throughput.
One of the most promising frontiers is the advancement of high-resolution mass spectrometry (HRMS), which allows for the precise differentiation of isotopologues, molecules that differ only in their isotopic composition. This capability is crucial for resolving complex mixtures and accurately determining the degree of deuterium (B1214612) incorporation.
A significant trend is the miniaturization of analytical devices. The development of "lab-on-a-chip" and other microfluidic systems offers the potential for portable, real-time analysis of deuterated compounds. These miniaturized platforms provide several advantages, including:
Reduced sample and reagent consumption: Microfluidic devices operate on a nanoliter to picoliter scale, minimizing the need for large sample volumes and expensive deuterated standards.
Faster analysis times: The small dimensions of these devices lead to more rapid diffusion and reaction rates, accelerating the analytical process.
Increased automation and throughput: Integration of various analytical steps onto a single chip allows for high-throughput screening and automated workflows.
These advancements will enable the on-site analysis of environmental samples for pesticide residues, using Daminozide D6 as an internal standard, or for real-time monitoring of metabolic processes in biological systems.
Expanded Applications in Omics Research (e.g., Metabolomics, Flux Analysis in Plant and Microbial Systems)
The "omics" era of biology, characterized by the comprehensive analysis of entire sets of molecules like metabolites (metabolomics) and metabolic fluxes (flux analysis), heavily relies on the use of stable isotope-labeled compounds. Daminozide D6 is poised to play an increasingly important role in these fields, particularly in agricultural and environmental research.
In metabolomics , deuterated internal standards are essential for accurate and precise quantification of metabolites in complex biological matrices. clearsynth.comresearchgate.net When analyzing plant or soil samples for the presence of Daminozide, the addition of a known quantity of Daminozide D6 as an internal standard allows for the correction of analytical variability, such as matrix effects and instrument drift. This isotope dilution mass spectrometry (IDMS) approach is the gold standard for quantitative analysis. clearsynth.com
Metabolic flux analysis utilizes stable isotope tracers to map the flow of atoms through metabolic pathways. While uniformly 13C-labeled compounds are common, deuterated molecules offer complementary information. For instance, deuterated water (D₂O) can be used to trace metabolic activity broadly. In the context of plant and microbial systems, Daminozide D6, or other specifically deuterated plant growth regulators, could be used in tracer studies to understand their uptake, transport, and metabolic fate within the organism and the surrounding ecosystem. This can provide valuable insights into the mechanisms of action of these compounds and their environmental impact.
The data below illustrates the common use of deuterated standards in quantitative analysis.
| Analytical Application | Analyte | Internal Standard | Purpose |
| Pesticide Residue Analysis | Daminozide | Daminozide D6 | Accurate quantification in food and environmental samples |
| Metabolomics | Endogenous Metabolite | Deuterated Metabolite Analog | Correction for matrix effects and analytical variability |
| Pharmacokinetic Studies | Drug Molecule | Deuterated Drug Molecule | Precise measurement of drug and metabolite concentrations in biological fluids |
Integration of Isotopic Tracing with Advanced Biological and Environmental Sensing Techniques
The integration of stable isotope tracing with novel sensing technologies is opening up new possibilities for in-situ and real-time monitoring. This synergy allows for a dynamic understanding of biological and environmental processes that was previously unattainable.
For environmental monitoring , portable mass spectrometers and other field-deployable sensors are being developed that can analyze stable isotope ratios in real-time. This could enable the continuous monitoring of pesticide degradation in soil or water, using the ratio of Daminozide to a spiked Daminozide D6 standard to track changes over time. Furthermore, stable isotope analysis is a powerful tool for tracing the source and fate of pollutants in the environment.
In the realm of biological sensing , there is growing interest in developing biosensors that can detect specific molecules with high sensitivity and selectivity. Isotopic labeling can be integrated with these technologies to provide quantitative information. For example, a biosensor designed to detect Daminozide could be calibrated using Daminozide D6 to ensure accurate measurements in complex biological samples. The combination of isotopic tracing with advanced imaging techniques, such as mass spectrometry imaging (MSI), allows for the visualization of the spatial distribution of labeled compounds within tissues and cells, providing a deeper understanding of their biological effects.
Continued Development and Standardization of Deuterated Analogs as Certified Reference Materials
The reliability and comparability of analytical measurements are underpinned by the availability of high-quality certified reference materials (CRMs). Deuterated compounds, including Daminozide D6, are increasingly being developed and certified as reference materials for a wide range of applications.
A Certified Reference Material is a standard that has been characterized for one or more properties with a high degree of accuracy and for which a certificate is issued. The use of CRMs is essential for:
Method validation: Ensuring that an analytical method is accurate and fit for its intended purpose.
Quality control: Monitoring the performance of analytical measurements over time.
Regulatory compliance: Demonstrating that analytical results meet regulatory requirements.
The development of a certified Daminozide D6 reference material would provide analytical laboratories with a highly reliable standard for the quantification of Daminozide residues in various matrices. This would be particularly important for ensuring food safety and for environmental monitoring programs. The standardization of deuterated analogs involves rigorous testing and inter-laboratory comparisons to establish a consensus value for their purity and isotopic enrichment.
The table below outlines the key characteristics of a certified reference material.
| Characteristic | Description | Importance |
| Purity | The percentage of the desired chemical compound in the material. | Ensures that the standard does not contain impurities that could interfere with the analysis. |
| Isotopic Enrichment | The percentage of the specific isotope (e.g., Deuterium) at a labeled position. | Crucial for accurate quantification in isotope dilution mass spectrometry. |
| Homogeneity | The uniformity of the property value throughout the batch of material. | Guarantees that different aliquots of the standard will provide consistent results. |
| Stability | The ability of the material to resist changes in its properties over time. | Ensures the long-term reliability of the standard. |
| Traceability | The property of the result of a measurement whereby it can be related to stated references, usually national or international standards. | Provides confidence in the accuracy of the measurement. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
